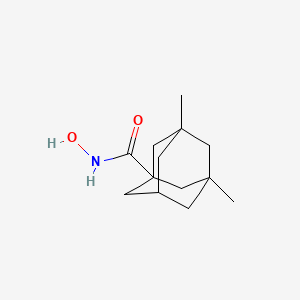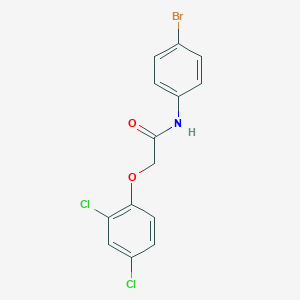
4,4'-(1,2-hydrazinediylidene)bis(4-phenylbutanoic acid)
Übersicht
Beschreibung
The compound “4,4’-(1,2-hydrazinediylidene)bis(4-phenylbutanoic acid)” is a complex organic molecule. It contains a hydrazine group, which is an organic compound with the formula N2H4. It is a simple pnictogen hydride, and is a colorless and flammable liquid with an ammonia-like odor . The molecule also contains phenyl groups, which are a functional group with the formula -C6H5, and butanoic acid groups, which are a type of carboxylic acid with the formula -C3H7COOH .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors. The exact method would depend on the specific reactions involved, which could include condensation reactions, substitution reactions, or others. Without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the multiple functional groups present. The hydrazine group could potentially form hydrogen bonds with other molecules, while the phenyl groups could participate in pi stacking interactions. The butanoic acid groups could also form hydrogen bonds and could impart some degree of polarity to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid groups could make it somewhat soluble in water, while the phenyl groups could increase its solubility in organic solvents .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .
Eigenschaften
IUPAC Name |
(4E)-4-[(E)-(3-carboxy-1-phenylpropylidene)hydrazinylidene]-4-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-19(24)13-11-17(15-7-3-1-4-8-15)21-22-18(12-14-20(25)26)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,23,24)(H,25,26)/b21-17+,22-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCOIWORIPCYRY-KSTNYAOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN=C(CCC(=O)O)C2=CC=CC=C2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/N=C(/C2=CC=CC=C2)\CCC(=O)O)/CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E,4'E)-4,4'-(hydrazine-1,2-diylidene)bis(4-phenylbutanoic acid) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-4-{4-phenyl-1-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]-1H-imidazol-5-yl}-1H-pyrazole](/img/structure/B3829188.png)
![2-[(3,5-dimethyl-1-adamantyl)carbonyl]hydrazinecarbothioamide](/img/structure/B3829195.png)

![2-[(3,5-dimethyl-1-adamantyl)carbonyl]hydrazinecarboxamide](/img/structure/B3829206.png)
![ethyl [2,2,2-trichloro-1-(4-fluorophenyl)ethyl]carbamate](/img/structure/B3829212.png)


![1-[2-(4H-1,2,4-triazol-4-yl)ethyl]piperidine-3-carboxamide](/img/structure/B3829228.png)
![1-[(4-methylphenyl)sulfonyl]proline](/img/structure/B3829243.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(3E)-hex-3-enoyl]piperidin-3-ol](/img/structure/B3829247.png)


![2-[3-(4-bromophenyl)-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole](/img/structure/B3829283.png)
![2-{3-(4-bromophenyl)-1-[(4-methyl-1-piperazinyl)acetyl]-4,5-dihydro-1H-pyrazol-5-yl}-1H-benzimidazole](/img/structure/B3829291.png)